molecular formula C19H17N3O4 B12898947 2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide CAS No. 921211-20-3

2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide

Cat. No.: B12898947
CAS No.: 921211-20-3
M. Wt: 351.4 g/mol
InChI Key: WHOGVXKDGXLAEU-UHFFFAOYSA-N
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Description

N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenoxy group using a mixture of concentrated sulfuric acid and nitric acid.

    Substitution with Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.

Industrial Production Methods

Industrial production of N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, potassium carbonate.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Reduction of Nitro Group: Formation of amino derivative.

    Oxidation: Formation of quinoline N-oxide.

    Substitution: Formation of various substituted quinoline derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoxaline: A related heterocyclic compound with similar biological activities.

Uniqueness

N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

921211-20-3

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N-propan-2-ylquinoline-6-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-12(2)20-19(23)14-3-9-17-13(11-14)4-10-18(21-17)26-16-7-5-15(6-8-16)22(24)25/h3-12H,1-2H3,(H,20,23)

InChI Key

WHOGVXKDGXLAEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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